molecular formula C26H28N4O7 B11433907 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Cat. No.: B11433907
M. Wt: 508.5 g/mol
InChI Key: HAQVXKREFHQAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxole moiety linked to a propanamide backbone, with a quinazoline-dione core modified by a tetrahydrofuran-derived amine substituent. Key structural elements include:

  • Benzodioxole group: Imparts lipophilicity and metabolic stability .
  • Quinazoline-dione scaffold: Known for biological activity in kinase inhibition and DNA-binding interactions .
  • Amide linkages: Critical for conformational rigidity and intermolecular interactions .

Properties

Molecular Formula

C26H28N4O7

Molecular Weight

508.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[2,4-dioxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]quinazolin-3-yl]propanamide

InChI

InChI=1S/C26H28N4O7/c31-23(27-13-17-7-8-21-22(12-17)37-16-36-21)9-10-29-25(33)19-5-1-2-6-20(19)30(26(29)34)15-24(32)28-14-18-4-3-11-35-18/h1-2,5-8,12,18H,3-4,9-11,13-16H2,(H,27,31)(H,28,32)

InChI Key

HAQVXKREFHQAKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide typically involves multiple steps. The starting materials often include benzo[d][1,3]dioxole derivatives, quinazolinone precursors, and tetrahydrofuran derivatives. The synthetic route may involve:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through cyclization reactions involving catechol and formaldehyde.

    Synthesis of the quinazolinone core: This step may involve the condensation of anthranilic acid derivatives with formamide or other suitable reagents.

    Incorporation of the tetrahydrofuran ring: This can be done through nucleophilic substitution reactions involving tetrahydrofuran derivatives.

    Final coupling step: The final step involves coupling the benzo[d][1,3]dioxole moiety with the quinazolinone core and the tetrahydrofuran ring under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Scaffold Key Functional Groups Molecular Weight (g/mol)* Solubility (Predicted)
Target Compound Quinazoline-dione Benzodioxole, Amide, Tetrahydrofuran-amine ~550 (estimated) Moderate (polar aprotic solvents)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxyalkyl, Amide 207.27 High (water, methanol)
N-Benzyl-N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide Isoxazole-carboxamide Diethylamino, Benzyl, Amide 429.52 Low (non-polar solvents)
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(3-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide Thiazole-carboxamide Benzodioxole, Methoxy, Cyclopropane ~600 (estimated) Low (DMF, DMSO)

*Molecular weights calculated using PubChem or empirical formulas.

Reactivity and Stability

  • Hydrolysis Sensitivity: The target compound’s amide and dione groups may undergo hydrolysis under acidic/basic conditions, similar to N-[4-(dimethylamino)benzyl] acetamide derivatives .
  • Metal Coordination : The tetrahydrofuran-amine side chain could act as a weak ligand for metal ions, akin to N,O-bidentate directing groups in benzamide derivatives .
  • Oxidative Stability : The benzodioxole moiety is less prone to oxidation compared to simple benzene rings, as seen in benzodioxole-containing analogs .

Pharmacological Potential

  • Quinazoline-dione vs.
  • Benzodioxole vs. Benzyl Groups : Benzodioxole-containing compounds (target, ) demonstrate improved blood-brain barrier penetration compared to benzyl-substituted analogs .

Research Findings and Limitations

Synthetic Challenges : The tetrahydrofuran-amine side chain requires multi-step synthesis, analogous to the coupling methods used for N-benzyl-N-methylpropanamide derivatives .

Structural Confirmation : X-ray crystallography (via SHELX ) or NMR is essential to verify the stereochemistry of the tetrahydrofuran moiety, as seen in related compounds .

Biological Data Gaps : While quinazoline-diones are well-studied, the unique substitution pattern of the target compound necessitates empirical testing for cytotoxicity and bioavailability.

Biological Activity

The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C28H30N4O6, with a molecular weight of approximately 546.57 g/mol. Its structure features multiple functional groups that may contribute to its biological activity, including a benzo[d][1,3]dioxole moiety known for its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For example, a study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole and evaluated their cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Standard Drug IC50 (Doxorubicin)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

These findings suggest that compounds with similar structural motifs may exhibit significant anticancer activity while demonstrating low toxicity towards normal cells (IC50 > 150 µM) .

The mechanisms underlying the anticancer effects of these compounds include:

  • EGFR Inhibition : The compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is implicated in tumor growth and progression.
  • Apoptosis Induction : Apoptosis assessments using annexin V-FITC indicated that these compounds promote programmed cell death in cancer cells.
  • Cell Cycle Arrest : Analysis revealed that these compounds can induce cell cycle arrest, preventing cancer cells from proliferating.
  • Mitochondrial Pathway Modulation : The expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins were affected by treatment with these compounds, indicating a potential mechanism through mitochondrial pathways .

Study on Related Compounds

A related study focused on compounds derived from benzo[d][1,3]dioxole and their effects on cyclooxygenase enzymes (COX). These derivatives exhibited selective inhibition of COX-2, which is often associated with inflammation and cancer:

Compound COX-2 Inhibition (%) Analgesic Activity (%)
Compound A9951
Compound B9042

Such findings emphasize the importance of structural modifications in enhancing the biological activity of these compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.